methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate
Description
Methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted at positions 2 and 3. The 2-position bears an acetamide group linked to a 4-oxo-1,2,3-benzotriazin moiety, while the 5-position contains a methyl ester. This structure combines electron-deficient aromatic systems (benzotriazinone) with a thiazole scaffold, which is often associated with bioactivity in medicinal chemistry. The methyl ester group enhances solubility in organic solvents, while the benzotriazinone moiety may contribute to π-π stacking interactions in crystalline or biological environments .
Properties
Molecular Formula |
C15H13N5O4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H13N5O4S/c1-8-12(14(23)24-2)25-15(16-8)17-11(21)7-20-13(22)9-5-3-4-6-10(9)18-19-20/h3-6H,7H2,1-2H3,(H,16,17,21) |
InChI Key |
MQFYJPSFKMAIII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of Methyl 4-Methyl-2-Amino-1,3-Thiazole-5-Carboxylate
The synthesis begins with methyl 2-amino-1,3-thiazole-4-carboxylate (1 ), a precursor compound. This precursor is typically synthesized via:
-
Reaction of thiourea derivatives with α-haloacetates , followed by cyclization.
-
Methylation of the carboxylic acid group using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Example:
Functionalization at the 2-Amino Position
The 2-amino group undergoes acetylation to introduce the acetylamino linkage:
-
Acetylation with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine).
-
Purification via recrystallization from ethyl acetate or isopropyl alcohol.
Example:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetyl chloride, pyridine | CH₂Cl₂, 0°C → RT, 2 h | Methyl 4-methyl-2-acetamido-1,3-thiazole-5-carboxylate | 80–90 |
Coupling with the Thiazole Intermediate
The acyl chloride (2 ) reacts with the acetylated thiazole intermediate (3 ) under nucleophilic acyl substitution:
-
Schotten-Baumann conditions (e.g., aqueous NaOH, CH₂Cl₂).
-
Catalysis by DMAP or 4-pyrrolidinopyridine to enhance reactivity.
Example:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-Oxo-benzotriazinyl acetyl chloride, NaOH | CH₂Cl₂/H₂O, 0°C → RT, 4 h | Target compound (4 ) | 70–75 |
Cyclization and Final Purification
The benzotriazine ring may undergo further cyclization or stabilization:
Microwave-Assisted Cyclization
For regioselective cyclization, microwave irradiation is employed:
Example:
Recrystallization and Purity Assessment
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined approach combines thiazole formation and acetylation:
Solid-Phase Synthesis
For scalable production:
Critical Reaction Parameters
Optimal conditions for key steps:
| Step | Parameter | Optimal Value | Impact on Yield |
|---|---|---|---|
| Acetylation | Temperature | 0°C → RT | Prevents side reactions |
| Benzotriazine coupling | Solvent | Dichloromethane | Enhances solubility |
| Microwave cyclization | Power | 300 W | Reduces reaction time |
| Recrystallization | Solvent ratio | EtOAc:iPrOH (1:1) | Maximizes purity |
Challenges and Mitigation
-
Regioselectivity : Competing cyclization pathways are minimized by using hydrazine hydrate.
-
Oxidation : Inert atmospheres (N₂/Ar) prevent degradation of the thiazole ring.
-
Scalability : Continuous-flow reactors improve heat transfer for large-scale production.
Characterization Data
The target compound is characterized by:
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR | δ 2.50 (s, 3H, CH₃), 4.10 (s, 3H, OCH₃), 7.40–8.00 (m, 4H, Ar-H) | |
| ¹³C NMR | δ 21.5 (CH₃), 52.1 (OCH₃), 165.2 (C=O), 149.2 (N=N) | |
| HRMS | [M+H]⁺ at m/z 360.0923 (C₁₅H₁₄N₅O₄S) |
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Conventional heating | High reproducibility | Long reaction times (>6 h) |
| Microwave-assisted | Shorter reaction times (10–15 min) | Requires specialized equipment |
| Solid-phase | Simplified purification | Higher cost of resins |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazine ring can be reduced to form dihydro derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Hydrolysis using aqueous sodium hydroxide (NaOH) or acidic conditions with hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Reduction: Dihydro derivatives of the benzotriazine ring.
Substitution: Carboxylic acid derivatives from ester hydrolysis.
Scientific Research Applications
Methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzotriazine and thiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness becomes evident when compared to analogous thiazole derivatives. Below is a detailed analysis:
Structural Analogues
a. Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate ()
- Molecular Formula : C₁₄H₁₃N₃O₅S
- Key Differences: Substituent at 2-position: 3-Nitrobenzoyl instead of benzotriazinone-acetyl. Ester Group: Ethyl vs. methyl.
- Ethyl ester increases lipophilicity (logP ~1.2 vs. methyl ester’s ~0.8), affecting membrane permeability .
b. Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate ()
- Molecular Formula : C₁₃H₁₄N₄O₃S (representative structure).
- Key Differences: Substituents: Benzoylamino and hydrazine groups instead of benzotriazinone-acetyl. Thiazole Saturation: Partially saturated 2,3-dihydrothiazole ring.
- Implications: Saturation reduces aromaticity, altering electronic properties and reactivity. Hydrazine moiety may confer chelating ability for metal coordination, unlike the benzotriazinone system .
c. Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate ()
- Molecular Formula : C₁₈H₂₀N₆O₃S₂.
- Key Differences: Substituent at 2-position: Tetrazole-sulfanyl group instead of benzotriazinone-acetyl. Ester Group: Ethyl vs. methyl.
- Implications: Tetrazole introduces acidic N-H (pKa ~4.9), enabling pH-dependent solubility.
Physicochemical and Functional Comparisons
| Property | Target Compound | Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate | Ethyl 4-amino-3-benzoylamino-2,3-dihydrothiazole-5-carboxylate |
|---|---|---|---|
| Molecular Weight | 387.37 g/mol (estimated) | 335.33 g/mol | 314.34 g/mol |
| Aromatic Substituent | 4-Oxo-benzotriazinone (electron-deficient) | 3-Nitrobenzoyl (strong electron-withdrawing) | Benzoyl (moderate electron-withdrawing) |
| Ester Group | Methyl (lower lipophilicity) | Ethyl (higher lipophilicity) | Ethyl |
| Key Reactivity | π-π stacking (benzotriazinone) | Electrophilic amide bond | Chelation via hydrazine |
Research Findings
- Crystallographic Data: The benzotriazinone-acetyl group in the target compound likely adopts a planar conformation, similar to the benzoylamino group in ’s compound 3c, which was resolved via X-ray crystallography .
- Synthetic Accessibility: highlights that thiazole carboxylates with complex substituents often require multi-step syntheses, including cyclization and acylation. The benzotriazinone moiety may introduce additional challenges in purification due to polar intermediates .
- The benzotriazinone group could modulate interactions with enzymes like dihydrofolate reductase, analogous to trimethoprim .
Biological Activity
Methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This compound features a thiazole ring, a benzotriazine moiety, and an acetylamino group, which contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of benzotriazine compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. For example, IC50 values ranging from 3.58 to 15.36 μM were reported against three different cancer cell lines .
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation. Specific interactions with BRAF and VEGFR-2 kinases have been documented, with IC50 values comparable to established anticancer drugs like sorafenib .
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells. In vitro studies demonstrated that treatment with related compounds resulted in an increase in both early and late apoptotic cells . This suggests that this compound may trigger programmed cell death through multiple pathways.
Comparative Analysis of Related Compounds
Study on Benzothiazole Derivatives
A significant study focused on the synthesis of benzothiazole derivatives revealed their potential as dual inhibitors targeting BRAF and VEGFR pathways. The findings suggested that modifications in the structure could enhance their efficacy and selectivity against cancer cells .
Clinical Implications
The biological activity of this compound suggests its potential role in developing new anticancer therapies. Further clinical trials are necessary to evaluate its safety and effectiveness in humans.
Q & A
Q. What are the established synthetic routes for this compound, and what key reagents/conditions are critical for successful synthesis?
The compound is synthesized via multi-step coupling reactions. A typical route involves:
- Reacting a thiazole precursor (e.g., 2-amino-5-aryl-methylthiazole) with chloroacetyl chloride in dioxane, using triethylamine as a base to facilitate nucleophilic substitution .
- Subsequent coupling with 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetyl derivatives under reflux conditions.
- Purification via recrystallization from ethanol-DMF mixtures to isolate the final product . Critical factors include controlled dropwise addition of reagents, solvent polarity (e.g., dioxane for solubility), and inert atmospheres to prevent side reactions.
Q. Which analytical techniques are essential for structural validation and purity assessment?
- NMR spectroscopy (¹H and ¹³C) confirms substituent positions and connectivity, particularly the acetyl-amino and benzotriazinone moieties .
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and amide groups) .
- Elemental analysis validates empirical formula consistency, with discrepancies <0.4% indicating high purity .
- Melting point analysis ensures batch-to-batch reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress byproducts like hydrolyzed esters or unreacted intermediates?
- Solvent selection : Polar aprotic solvents (e.g., dioxane) stabilize intermediates and reduce hydrolysis .
- Catalyst control : Triethylamine neutralizes HCl byproducts, preventing acid-catalyzed ester degradation .
- Temperature modulation : Lower temperatures (20–25°C) during acylation minimize thermal decomposition, while reflux is reserved for coupling steps requiring activation .
- Chromatographic purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted thiazole precursors or acetylated byproducts .
Q. What computational strategies resolve discrepancies between theoretical and experimental elemental analysis data?
Discrepancies often arise from residual solvents or incomplete drying. Mitigation strategies include:
- Thermogravimetric analysis (TGA) to quantify solvent retention .
- Recrystallization optimization : Sequential washing with water, ethanol, and diethyl ether removes hydrophilic/hydrophobic impurities .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion integrity and detect trace contaminants .
Q. How do molecular docking studies inform the compound’s potential bioactivity?
Docking simulations (e.g., using AutoDock Vina) predict binding modes to target enzymes. For example:
- The benzotriazinone moiety may occupy hydrophobic pockets in kinase active sites, while the thiazole-carboxylate group forms hydrogen bonds with catalytic residues .
- Comparative docking with analogs (e.g., 9c, 9g) identifies substituent effects on binding affinity, guiding SAR optimization .
Q. What mechanistic insights explain the stability of the thiazole-amide linkage under acidic/basic conditions?
- Acidic conditions : Protonation of the amide nitrogen reduces nucleophilic attack on the carbonyl, preserving the linkage .
- Basic conditions : The ester group is more susceptible to hydrolysis than the amide, but steric hindrance from the 4-methyl substituent slows degradation .
- Kinetic studies : pH-rate profiles show maximal stability at pH 6–7, aligning with physiological conditions .
Methodological Considerations
- Synthetic reproducibility : Use anhydrous solvents and strictly controlled stoichiometry (e.g., 1:1 molar ratios for amine-acyl chloride reactions) .
- Data validation : Cross-validate spectral data with computational tools (e.g., ChemDraw NMR prediction) to confirm assignments .
- Contradiction resolution : When spectral and elemental data conflict, repeat analyses under standardized conditions (e.g., 24-hour drying under vacuum) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
